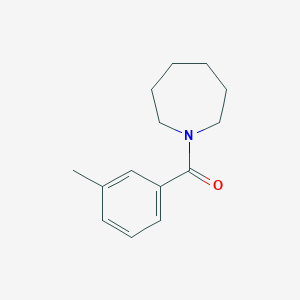

1-(3-methylbenzoyl)azepane

Description

Historical Context of Cyclic Amide Chemistry

The study of cyclic amides, also known as lactams, has a rich history. masterorganicchemistry.com A pivotal moment in this field was the discovery of the Beckmann rearrangement in the late 19th century by German chemist Ernst Otto Beckmann. pulsus.com This reaction, which converts an oxime into an amide, provided a powerful and efficient method for creating carbon-nitrogen bonds and incorporating nitrogen atoms into cyclic systems. pulsus.com This discovery and subsequent investigations have been instrumental in the synthesis of a wide range of cyclic amides, including those found in alkaloids and other natural products. pulsus.com Over the decades, the understanding of amide bond resonance, planarity, and reactivity has deepened, solidifying the importance of cyclic amides in synthetic and medicinal chemistry. uokerbala.edu.iq

Academic Relevance of Azepane Derivatives in Organic Synthesis

Azepane-based compounds are of significant interest to synthetic organic chemists. researchgate.net The azepane ring is a structural feature found in numerous bioactive natural products and pharmaceutical agents, including treatments for cancer, diabetes, and viral infections. acs.orgmdpi.com In fact, the azepane motif is ranked among the top 100 most frequently used ring systems in small-molecule drugs. researchgate.net

Chemists have developed a variety of synthetic strategies to construct the azepane ring, including ring-expansion reactions, ring-closing reactions, and complex multi-step sequences. researchgate.netresearchgate.net These methods allow for the creation of functionalized azepanes that can serve as versatile building blocks, or scaffolds, for the synthesis of more complex molecules. acs.orgacs.org The unique three-dimensional shape and flexibility of the azepane ring can influence the pharmacological properties of a molecule, making it a valuable component in drug design and discovery. nepjol.infonih.gov

Motivations for Investigating N-Acylazepane Compounds

The introduction of an acyl group, such as a 3-methylbenzoyl group, onto the nitrogen atom of azepane creates an N-acylazepane, a specific type of tertiary amide. masterorganicchemistry.com Research into these compounds is driven by several key motivations. The amide bond itself introduces specific structural features, notably restricted rotation around the C-N bond due to partial double-bond character, which can impose conformational constraints on the flexible azepane ring. masterorganicchemistry.com

Furthermore, N-acylazepanes are often synthesized as intermediates in the creation of more complex pharmaceutical agents. For instance, related N-acyl benzazepine structures are key intermediates in the synthesis of drugs like Tolvaptan, a selective vasopressin V2 receptor antagonist. chemicalbook.com The nature of the acyl group can be systematically varied to modulate properties such as solubility, stability, and biological activity, making the study of these derivatives a fertile ground for medicinal chemistry research.

Scope and Objectives of Research on 1-(3-Methylbenzoyl)azepane

While extensive literature exists on azepane derivatives generally, specific research focused solely on 1-(3-methylbenzoyl)azepane is not widely published. However, based on the study of analogous compounds, the scope of research on this molecule would likely encompass several key areas.

A primary objective would be its synthesis and characterization. This would involve a reaction between azepane and 3-methylbenzoyl chloride (or a similar activated carboxylic acid derivative) and subsequent purification. The structure would be unequivocally confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry.

Further investigation would likely explore its conformational properties. The interplay between the rotational barrier of the amide bond and the various chair and boat conformations of the azepane ring would be of fundamental interest. slideshare.net Finally, as with many novel chemical entities, 1-(3-methylbenzoyl)azepane could be screened for biological activity, serving as a probe to understand how this specific substitution pattern interacts with biological targets.

Physicochemical Data for Related Compounds

Interactive tables detailing the properties of core chemical structures relevant to 1-(3-methylbenzoyl)azepane.

Table 1: Azepane

| Property | Value |

|---|---|

| IUPAC Name | Azepane |

| Other Names | Hexamethyleneimine |

| Molecular Formula | C₆H₁₃N |

| Molar Mass | 99.177 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Melting Point | -37 °C |

| Boiling Point | 138 °C |

| CAS Number | 111-49-9 |

Data sourced from wikipedia.org

Table 2: 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClN₂O₂ |

| Molecular Weight | 328.79 g/mol |

| MDL Number | MFCD19440799 |

| Application | Intermediate in the synthesis of Tolvaptan |

| CAS Number | 137977-97-0 |

Data sourced from chemicalbook.com

Compound Nomenclature

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-7-6-8-13(11-12)14(16)15-9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWODRVIEQMLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289490 | |

| Record name | azepan-1-yl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20308-68-3 | |

| Record name | NSC61581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | azepan-1-yl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Methylbenzoyl Azepane

Direct Amidation Approaches

Direct amidation involves the coupling of an azepane molecule with 3-methylbenzoic acid or one of its activated derivatives. This approach is often favored for its convergency and efficiency, particularly when both precursors are readily available.

Coupling Reagent-Mediated Condensations

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, typically requiring high temperatures and resulting in the elimination of water. ucl.ac.uk To overcome this kinetic barrier under milder conditions, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid, transforming the carboxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.

Commonly used coupling reagents are broadly categorized as phosphonium (B103445) or uronium/aminium salts. sigmaaldrich.com In the synthesis of 1-(3-methylbenzoyl)azepane, 3-methylbenzoic acid is treated with the coupling reagent in the presence of a non-nucleophilic base to form a highly reactive acyl-phosphonium or acyl-uronium intermediate. Subsequent addition of azepane leads to the formation of the desired amide. Phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity and solubility, while uronium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective due to the formation of highly reactive OAt esters. sigmaaldrich.com

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Class | Activating Group | Typical By-products | Notes |

|---|---|---|---|---|

| DCC | Carbodiimide | O-acylisourea | Dicyclohexylurea (DCU) | Inexpensive but can cause allergic reactions; DCU removal can be difficult. ucl.ac.uk |

| HATU | Uronium | OAt ester | Tetramethylurea | Highly efficient, especially for hindered couplings; lower risk of racemization. sigmaaldrich.com |

| HBTU | Uronium | OBt ester | Tetramethylurea | A common and cost-effective reagent for routine synthesis. sigmaaldrich.com |

| PyBOP | Phosphonium | OBt ester | Tripyrrolidinophosphine oxide | High solubility and clean reactions; avoids guanidinylation side reactions seen with some uronium reagents. sigmaaldrich.com |

Activation Strategies for Carboxylic Acid Derivatives

An alternative to using coupling reagents is the prior activation of the carboxylic acid by converting it into a more reactive derivative. This two-step process first involves the synthesis of an activated intermediate, which is then reacted with the amine without the need for a coupling agent in the second step.

One of the most traditional activation strategies is the conversion of 3-methylbenzoic acid into 3-methylbenzoyl chloride . This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with azepane, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl by-product.

Another effective strategy is the formation of an active ester . Reagents such as carbonyldiimidazole (CDI) react with 3-methylbenzoic acid to form a highly reactive N-acylimidazole intermediate. ucl.ac.uk This intermediate subsequently reacts with azepane to yield 1-(3-methylbenzoyl)azepane and imidazole, a non-acidic and easily removed by-product. This method is valued for its mild conditions and the clean nature of the reaction.

Solvent-Free and Green Chemistry Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" protocols that minimize waste and energy consumption. mdpi.com Amide synthesis, including that of 1-(3-methylbenzoyl)azepane, has benefited significantly from these innovations.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ijrpr.com The direct amidation of 3-methylbenzoic acid with azepane can be performed under microwave irradiation, often in the absence of a solvent or with a high-boiling, green solvent. asianpubs.orgresearchgate.net This technique dramatically reduces reaction times from hours to minutes and can improve yields by minimizing side reactions. academie-sciences.fr

Solvent-free reaction conditions , also known as mechanochemistry, represent another green approach. psu.edu This method involves the physical grinding of solid reactants, such as 3-methylbenzoic acid and an appropriate azepane salt, sometimes with a catalytic amount of a solid base or Lewis acid. nih.govresearchgate.net The mechanical energy from grinding provides the activation energy for the reaction, eliminating the need for solvents entirely. For instance, direct amidation of esters can be achieved under solvent-free conditions using sodium tert-butoxide (NaOtBu) as a mediator, offering a practical and environmentally friendly workup procedure. rsc.org

Table 2: Comparison of Conventional vs. Green Synthetic Routes

| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |

|---|---|---|

| Reagents | 3-methylbenzoic acid, Azepane, Toluene | 3-methylbenzoic acid, Azepane, (Catalyst) |

| Solvent | Toluene or DMF | None |

| Temperature | 80-110 °C | 100-150 °C (internal) |

| Reaction Time | 6-24 hours | 5-15 minutes |

| Workup | Solvent extraction, Chromatography | Filtration, Recrystallization |

| Yield | Moderate to Good | Good to Excellent ijrpr.comrsc.org |

Multi-Step Synthesis Pathways for Azepane Ring Formation

While direct amidation is efficient, its utility depends on the availability of the azepane ring. The synthesis of the seven-membered azepane core is a significant challenge in heterocyclic chemistry due to unfavorable ring strain and entropic factors. nih.gov Therefore, multi-step pathways focusing on the construction of the azepane ring are fundamental. Once synthesized, the azepane can be acylated as a final step to yield the target molecule.

Precursor Functionalization Strategies

The construction of the azepane ring typically begins with a linear precursor that contains the necessary carbon and nitrogen atoms. The key is to introduce functional groups at the ends of the chain that can react with each other in a subsequent cyclization step.

Common strategies include:

Synthesis of ω-Amino Alcohols or Halides: A six-carbon chain with a terminal amine and a terminal alcohol or halide (e.g., 6-aminohexan-1-ol or 1-amino-6-chlorohexane) is a classic precursor. These are often prepared from cyclohexanone (B45756) via a Beckmann rearrangement to form caprolactam, followed by reduction or hydrolysis and further functionalization.

Preparation of Diene Precursors: For ring-closing metathesis (RCM), a popular modern technique, a linear precursor containing terminal alkenes is required. nih.gov Such a precursor can be synthesized by N-alkylation of an amine (like allylamine) with an olefinic halide (like 5-bromopent-1-ene). thieme-connect.com

Functionalization of Bicyclic Precursors: In more advanced methods, strained bicyclic compounds can serve as precursors. For example, bicyclic halogenated aminocyclopropanes can undergo ring-cleavage and expansion to form functionalized azepanes. researchgate.net

Ring-Closing Methodologies for Azepane Formation

The final and most critical step in this pathway is the intramolecular cyclization to form the seven-membered ring. Several powerful methodologies exist for this transformation.

Ring-Closing Metathesis (RCM): This method has become a dominant strategy for forming medium-sized rings. researchgate.net An N-protected diamine precursor with terminal double bonds is treated with a ruthenium catalyst, such as Grubbs' or Hoveyda-Grubbs' catalyst. This promotes an intramolecular reaction that forms a cyclic alkene (a dehydroazepine) and releases ethylene (B1197577) gas. The resulting double bond is then hydrogenated to yield the saturated azepane ring. thieme-connect.comresearchgate.net

Intramolecular Nucleophilic Substitution: This classical approach involves the cyclization of a linear precursor containing a terminal nucleophile (amine) and a terminal electrophile (alkyl halide). While effective for 5- and 6-membered rings, the formation of the 7-membered azepane ring via this method is often slower and requires high-dilution conditions to suppress competing intermolecular polymerization.

Reductive Amination: The intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is an efficient method for ring formation. nih.gov For example, a 6-aminohexanal (B8501505) precursor can be cyclized in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to form the azepane ring directly.

Dearomative Ring Expansion: A novel and powerful strategy involves the photochemical dearomative ring expansion of nitroarenes. researchgate.netmanchester.ac.uk In this process, a substituted nitrobenzene (B124822) is converted into a seven-membered ring system using blue light, followed by hydrogenation to furnish a polysubstituted azepane in just two steps. manchester.ac.uk This modern approach avoids the need for pre-functionalized linear precursors.

Table 3: Overview of Azepane Ring-Closing Methodologies

| Methodology | Precursor Type | Key Reagents/Catalyst | Key Features |

|---|---|---|---|

| Ring-Closing Metathesis | Di-alkenyl amine | Grubbs' or Hoveyda-Grubbs' Catalyst, H₂/Pd-C | High functional group tolerance; mild conditions; versatile. researchgate.netresearchgate.net |

| Intramolecular Substitution | ω-Amino halide | Base, High Dilution | Classical method; can be low-yielding due to polymerization. |

| Reductive Amination | ω-Amino aldehyde/ketone | NaBH(OAc)₃ or NaBH₃CN | Forms C-N and C-H bonds in one pot; efficient. nih.govresearchgate.net |

| Beckmann Rearrangement | Cyclohexanone Oxime | Acid (e.g., H₂SO₄) | Industrial route to caprolactam, a key azepane precursor. manchester.ac.uk |

| Photochemical Ring Expansion | Substituted Nitroarene | Blue Light, P(Oi-Pr)₃, H₂/Pd-C | Modern, rapid access to complex azepanes from simple arenes. researchgate.netmanchester.ac.uk |

Ring-Expansion Methodologies from Smaller Heterocycles (e.g., Piperidines, Aziridines)

The construction of the seven-membered azepane ring from smaller, more readily available heterocycles like piperidines and aziridines represents an elegant and powerful synthetic strategy. These methodologies often rely on bond reorganization events triggered by catalysts or reactive intermediates.

From Piperidines: A notable strategy involves the ring expansion of piperidine (B6355638) derivatives to yield azepanes with high stereoselectivity and regioselectivity. rsc.org This transformation can be achieved through carefully designed substrates that undergo rearrangement. For example, diastereomerically pure azepane derivatives have been successfully prepared from piperidines, with the structure and stereochemistry confirmed by X-ray crystallography. rsc.org While yields for some ring expansion reactions, such as those using alkyl azides with titanium tetrachloride (TiCl₄), have been reported as disappointing for piperidine synthesis, the underlying principle remains an area of investigation. dtic.mil

From Aziridines: Aziridines, with their inherent ring strain, are valuable precursors for synthesizing a variety of larger heterocycles, including azepanes. researchgate.net The ring-opening of aziridines, followed by cyclization or cycloaddition, provides a versatile entry to more complex structures. researchgate.net Rhodium-catalyzed intramolecular [5+2] cycloaddition of vinyl aziridines with alkynes is a modern approach that yields dihydroazepine derivatives. mdpi.com This method is noted for its broad substrate scope and the complete transfer of chirality from the aziridine (B145994) precursor to the final product, ensuring an enantiospecific synthesis. mdpi.com Another innovative approach uses a rhodium-catalyzed reaction between bicyclic aziridines and vinyl carbenes, which proceeds through an aziridinium (B1262131) ylide intermediate. springernature.com A subsequent pseudo- acs.orgnih.gov-sigmatropic rearrangement expands the three-membered ring to a dehydropiperidine, demonstrating the potential of ylide-mediated ring expansions, a concept applicable to azepane synthesis. springernature.com

Late-Stage Derivatization of Azepane Core

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in the synthetic sequence. nih.gov For the azepane core, this primarily involves the activation and functionalization of otherwise inert C–H bonds.

Electrochemical methods have emerged as a powerful tool for LSF. Anodic oxidation, for example, can be used for the C(sp³)–H oxidation of azepane derivatives. chemrxiv.org This process can generate an N,O-acetal intermediate which can then be coupled with organozinc reagents to install alkyl groups. This tandem strategy has been demonstrated for a range of amides and carbamates derived from medicinal agents, circumventing the need for multi-step de novo syntheses. chemrxiv.org

Transition metal-catalyzed C–H activation is another cornerstone of LSF. nih.gov Palladium catalysis, often in conjunction with a directing group like 8-aminoquinoline (B160924) (AQ), can achieve arylation at unactivated positions of saturated heterocycles. thieme-connect.com For instance, in related piperidine systems, directing groups have enabled selective monoarylation. thieme-connect.com Such strategies are designed to overcome challenges like difunctionalization, which can occur in smaller ring systems. thieme-connect.com The development of these methods allows for the direct installation of aryl or other functional groups onto the pre-formed azepane skeleton, offering a modular approach to derivatives like 1-(3-methylbenzoyl)azepane. nih.gov

Catalytic Synthesis of N-Acylazepanes

The formation of the amide bond in N-acylazepanes is most efficiently achieved through catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric methods.

Transition Metal-Catalyzed Amidation

Transition metals such as palladium, copper, rhodium, and iridium are widely used to catalyze amidation reactions, including the N-acylation of cyclic amines like azepane. rsc.org These methods often proceed through C-H activation or cross-coupling mechanisms. For example, palladium-catalyzed intramolecular amidation of unactivated C(sp³)–H bonds has been reported, showcasing the ability to form cyclic amide structures. nih.gov

Copper-catalyzed reactions are also prominent. A Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines has been developed to produce trifluoromethyl-substituted azepine-2-carboxylates. mdpi.com This process involves the intermolecular addition of an amine to a copper-activated triple bond, followed by intramolecular cyclization. mdpi.com While this specific reaction builds the azepine ring, the underlying principle of copper-catalyzed C-N bond formation is broadly applicable to the acylation of a pre-existing azepane ring with a suitable acyl donor.

The table below summarizes representative transition metal-catalyzed systems applicable to the functionalization and synthesis of azepane and related N-heterocycles.

Table 1: Transition Metal-Catalyzed Methodologies for Azepane Synthesis and Functionalization

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Rh₂(OAc)₄ | Ring Expansion | Bicyclic Aziridines + Vinyl Diazoacetates | Forms dehydropiperidines via aziridinium ylide rearrangement. springernature.com |

| Rh-catalyst | [5+2] Cycloaddition | Vinyl Aziridines + Alkynes | Enantiospecific synthesis of dihydroazepine derivatives. mdpi.com |

| Cu(MeCN)₄PF₆ | Tandem Amination/Cyclization | Allenynes + Amines | Synthesizes functionalized azepine carboxylates. mdpi.com |

Organocatalytic Approaches

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of modern synthesis, offering an alternative to metal-based catalysts. researchgate.net For the synthesis of N-acylazepanes, organocatalytic acylation represents a key strategy. N-Heterocyclic carbenes (NHCs) can catalyze the acylation of amines. The mechanism typically involves the formation of a reactive acyl azolium intermediate from an aldehyde, which then acylates the amine. unife.it

Furthermore, chiral organocatalysts, such as isothioureas, have been employed in asymmetric N-acylation reactions. nih.gov These catalysts can achieve kinetic resolution of racemic amines or desymmetrization of prochiral starting materials, providing access to enantioenriched products. For instance, a chiral isothiourea has been used for the atroposelective N-acylation of quinazolinone benzamides, demonstrating the power of organocatalysis in controlling complex stereochemistry during amide bond formation. nih.gov

Photocatalytic and Electrocatalytic Synthetic Innovations

Harnessing energy from light (photocatalysis) or electricity (electrocatalysis) allows for the generation of highly reactive intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. beilstein-journals.orgrsc.org

Photocatalysis: Visible-light photocatalysis, often merged with transition metal catalysis, can facilitate C-H functionalization and acylation. beilstein-journals.org For example, dual catalytic systems combining a palladium catalyst with a photoredox catalyst have been used for the acylation of acetanilides. The proposed mechanism involves an initial amide-directed C-H activation to form a palladacycle, which then engages in the photoredox cycle. beilstein-journals.org Metal-free photocatalysts like carbon nitride have also been used for the cyclization of nitrogen-centered radicals to synthesize diverse N-heterocycles, showcasing a sustainable approach. nih.gov

Electrocatalysis: Electrosynthesis is a powerful technology for organic synthesis, capable of generating radical ions and other reactive species with high precision. nih.gov Anodic oxidation can be used for the C-H functionalization of azepanes, as described in the late-stage derivatization section. chemrxiv.org This method relies on an electrocatalytic mediator to enable transformations that are mechanistically distinct from conventional chemical methods, often subverting kinetic or thermodynamic barriers. rsc.org

Table 2: Comparison of Photocatalytic and Electrocatalytic Methods

| Method | Energy Source | Reactive Intermediate | Typical Application | Key Advantage |

|---|---|---|---|---|

| Photocatalysis | Light (Visible/UV) | Excited-state catalyst, radicals | C-H Functionalization, Acylation, Cyclization beilstein-journals.orgnih.gov | Mild reaction conditions, unique reactivity pathways. |

| Electrocatalysis | Electricity | Radical ions, high-valent metal species | C-H Oxidation/Functionalization, Dehydrogenative Coupling chemrxiv.orgnih.gov | High control over redox potential, avoids stoichiometric chemical oxidants/reductants. |

Chiral Synthesis and Enantioselective Approaches

The development of methods for the asymmetric synthesis of substituted azepanes is crucial, as chirality often dictates biological activity. acs.orgnih.gov While direct chiral synthesis of 1-(3-methylbenzoyl)azepane is not widely reported, general and powerful enantioselective methodologies for constructing substituted azepane rings are well-established.

One prominent method involves the asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-allylamines to an α,β-unsaturated ester. nih.gov This sequence, mediated by the chiral ligand (-)-sparteine, followed by hydrolysis, cyclization, and reduction, produces highly enantioenriched polysubstituted azepanes. acs.orgnih.gov

A chemoenzymatic approach offers another route to chiral azepanes. acs.org This strategy uses biocatalysts, such as imine reductases or monoamine oxidases, for the asymmetric reductive amination or deracemization of imines to produce enantioenriched 2-aryl azepanes. These are then converted to N'-aryl ureas, which undergo a stereospecific rearrangement to yield previously inaccessible enantioenriched 2,2-disubstituted azepanes. acs.org

Chiral phosphoric acids have also emerged as powerful organocatalysts for the atroposelective synthesis of axially chiral compounds, including N-arylcarbazoles, through enantioselective C-H amination. beilstein-journals.org These principles of using chiral catalysts to control stereochemistry are directly applicable to the synthesis of chiral azepane derivatives.

Table 3: Example of Enantioselective Azepane Synthesis

| Reaction | Catalyst/Reagent | Key Step | Stereoselectivity | Ref. |

|---|

Asymmetric Induction Strategies

Asymmetric induction refers to synthetic strategies where a new chiral center is created under the influence of an existing chiral feature in the substrate, reagent, or catalyst. For the synthesis of 1-(3-methylbenzoyl)azepane, this can be achieved through various means, including substrate-controlled and catalyst-controlled approaches.

A key strategy involves the asymmetric reduction of a prochiral precursor, such as a cyclic imine or enamine derived from azepane. The use of chiral reducing agents or a combination of an achiral reducing agent with a chiral catalyst can effectively induce asymmetry. For instance, chiral oxazaborolidine catalysts, famously developed by Corey, Itsuno, and Bakshi (CBS catalysts), have proven highly effective in the asymmetric reduction of prochiral ketones and could be adapted for the reduction of a suitable enamine precursor to 1-(3-methylbenzoyl)azepane.

Another prominent method is the catalytic asymmetric hydrogenation of a suitable unsaturated precursor. Transition metal complexes with chiral ligands, such as those based on rhodium, ruthenium, or iridium, are capable of highly enantioselective hydrogenations of C=C or C=N double bonds. For example, a precursor like 1-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-azepine could potentially be hydrogenated to yield chiral 1-(3-methylbenzoyl)azepane with high enantiomeric excess (ee). The choice of chiral ligand is crucial for achieving high selectivity.

Furthermore, asymmetric conjugate addition reactions to α,β-unsaturated lactams can be a powerful tool. nih.gov By introducing a substituent at a specific position on the azepane ring through a stereocontrolled conjugate addition, followed by further functional group manipulations, one can access enantiomerically enriched azepane derivatives. The use of a chiral catalyst, often a metal complex with a chiral ligand, facilitates the enantioselective addition of a nucleophile. rug.nl

Research into the asymmetric synthesis of substituted azepanes has demonstrated the feasibility of achieving high diastereoselectivity and enantioselectivity through lithiation-conjugate addition sequences. nih.gov This approach, mediated by chiral ligands like (-)-sparteine, allows for the creation of multiple stereocenters with defined configurations. nih.gov While not directly applied to 1-(3-methylbenzoyl)azepane, these methodologies provide a strong foundation for its asymmetric synthesis.

Table 1: Overview of Asymmetric Induction Strategies

| Strategy | Description | Potential Precursor for 1-(3-methylbenzoyl)azepane | Key Control Element |

|---|---|---|---|

| Asymmetric Reduction | Reduction of a prochiral enamine or imine using a chiral reducing agent or catalyst. | Prochiral enamine of azepane followed by acylation | Chiral catalyst (e.g., CBS reagent) or chiral hydride source |

| Asymmetric Hydrogenation | Hydrogenation of a C=C or C=N double bond in a precursor molecule using a chiral transition metal catalyst. | 1-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-azepine | Chiral phosphine (B1218219) ligands with Rh, Ru, or Ir |

| Asymmetric Conjugate Addition | Enantioselective addition of a nucleophile to an α,β-unsaturated azepane derivative. | α,β-Unsaturated azepane lactam | Chiral metal catalyst or organocatalyst |

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral 1-(3-methylbenzoyl)azepane, a chiral auxiliary could be attached to the azepane nitrogen or to a carbon atom of the ring. A common approach involves the use of chiral amines or amino alcohols as auxiliaries. For instance, (R)- or (S)-1-phenylethylamine can be used to synthesize chiral amides and subsequently influence the stereoselectivity of reactions at a neighboring position. researchgate.net

A well-established example of a chiral auxiliary is the Evans oxazolidinone. N-acylated Evans oxazolidinones undergo highly diastereoselective alkylations, aldol (B89426) reactions, and other transformations. While typically used for acyclic systems, the principles can be adapted to the synthesis of substituted cyclic compounds. In the context of 1-(3-methylbenzoyl)azepane, one could envision a strategy where a precursor to the azepane ring is functionalized using an Evans auxiliary to set the desired stereochemistry, followed by ring formation and acylation.

Another class of auxiliaries includes those derived from amino acids, which can be used to form chiral amides or imines that direct subsequent transformations. pwr.edu.pl The steric bulk and electronic properties of the auxiliary guide the approach of reagents from a specific face of the molecule, leading to high diastereoselectivity.

Table 2: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type | Attachment Point | Diastereoselective Reaction | Cleavage Method |

|---|---|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Chiral Amine | Azepane nitrogen (as part of a precursor) | Alkylation, Reduction | Hydrogenolysis |

| Evans Oxazolidinones | Chiral Amino Alcohol Derivative | N-acyl group of a precursor | Alkylation, Aldol reaction | Hydrolysis, Reduction |

| Amino Acid Derivatives | Chiral Amino Acid | Azepane nitrogen (as an amide) | Cyclization, Addition reactions | Hydrolysis |

Enzyme-Catalyzed Resolutions or Syntheses

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and environmental benefits. researchgate.netnih.gov Enzymes, as chiral catalysts, can distinguish between enantiomers or enantiotopic groups, making them ideal for the synthesis of enantiomerically pure compounds. mdpi.com

One of the most common applications of enzymes in asymmetric synthesis is the kinetic resolution of a racemic mixture. rsc.org In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For 1-(3-methylbenzoyl)azepane, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of a suitable ester precursor of the azepane ring, or to selectively acylate one enantiomer of racemic azepane. For instance, Candida antarctica lipase B (CALB) is a versatile and widely used enzyme for the resolution of alcohols and amines. beilstein-journals.org

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. beilstein-journals.org In DKR, the enzymatic resolution is coupled with an in-situ racemization of the unreacted enantiomer. This is often achieved using a metal catalyst that facilitates the racemization under conditions compatible with the enzyme. beilstein-journals.org

Alternatively, enzymes can be used in the asymmetric synthesis of a chiral molecule from a prochiral precursor. For example, a prochiral ketone precursor to the azepane ring could be asymmetrically reduced using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). These enzymes, often requiring a cofactor such as NADH or NADPH, can deliver a hydride to a specific face of the carbonyl group with high enantioselectivity. Imine reductases (IREDs) can be used for the asymmetric reductive amination of cyclic imines to produce chiral amines. researchgate.net

The choice of enzyme is critical and often requires screening a library of enzymes to find one with high activity and selectivity for the desired substrate. Protein engineering can further be used to optimize the performance of an enzyme for a specific transformation. nih.gov

Table 3: Enzymatic Strategies for the Synthesis of Chiral 1-(3-methylbenzoyl)azepane

| Enzymatic Strategy | Description | Substrate | Enzyme Class |

|---|---|---|---|

| Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Racemic azepane or a precursor | Lipase, Protease |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the slower-reacting enantiomer. | Racemic azepane or a precursor | Lipase/Protease + Racemization Catalyst |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone or imine precursor. | Prochiral azepane precursor with a C=O or C=N bond | Ketoreductase (KRED), Alcohol Dehydrogenase (ADH), Imine Reductase (IRED) |

Mechanistic Investigations of Reactions Involving 1 3 Methylbenzoyl Azepane

Amide Bond Formation Reaction Mechanisms

The synthesis of 1-(3-methylbenzoyl)azepane typically involves the acylation of azepane, a cyclic secondary amine, with 3-methylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The mechanism proceeds through the nucleophilic attack of the azepane nitrogen on the electrophilic carbonyl carbon of the acyl chloride. masterorganicchemistry.com

Kinetic studies of the amidation reaction between azepane and 3-methylbenzoyl chloride indicate that the reaction generally follows second-order kinetics. The rate is dependent on the concentrations of both the amine and the acylating agent. The reaction is typically fast due to the high nucleophilicity of the secondary amine and the high electrophilicity of the acyl chloride. masterorganicchemistry.com

The rate law can be expressed as: Rate = k[Azepane][3-Methylbenzoyl Chloride]

The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Table 1: Illustrative Kinetic Data for the Formation of 1-(3-Methylbenzoyl)azepane

| Experiment | [Azepane] (mol/L) | [3-Methylbenzoyl Chloride] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻³ |

Note: The data in this table is illustrative and intended to demonstrate the second-order kinetics of the reaction.

The mechanism of amide bond formation proceeds through a high-energy tetrahedral intermediate. masterorganicchemistry.com The nitrogen atom of the azepane ring attacks the carbonyl carbon of 3-methylbenzoyl chloride, breaking the C=O π-bond and forming a new C-N bond. This results in a short-lived tetrahedral intermediate where the carbonyl carbon is sp³-hybridized.

Reactivity Profiles of the Azepane Ring System

The reactivity of the 1-(3-methylbenzoyl)azepane molecule is influenced by both the azepane ring and the N-benzoyl substituent. The amide linkage significantly alters the properties of the nitrogen atom and the carbonyl group.

The nitrogen atom in 1-(3-methylbenzoyl)azepane is part of an amide functional group. Due to resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group (nN → π*C=O), its nucleophilicity is substantially reduced compared to the parent azepane. nih.gov Therefore, it does not readily participate in typical amine reactions like further alkylation or protonation under mild conditions.

However, the carbonyl oxygen possesses increased electron density and is the preferred site of protonation under strongly acidic conditions. The carbonyl carbon itself is an electrophilic center and can be subject to attack by strong nucleophiles, although this is less favorable than in ketones or aldehydes due to the resonance contribution from the nitrogen atom. nih.gov

Electrophilic substitution reactions on 1-(3-methylbenzoyl)azepane will preferentially occur on the aromatic ring of the 3-methylbenzoyl group. The outcome of such substitutions is governed by the directing effects of the two existing substituents: the acyl group and the methyl group.

Acyl Group (-CO-Azepane): The carbonyl group is a deactivating, meta-directing substituent due to its electron-withdrawing inductive and resonance effects. wikipedia.org

Methyl Group (-CH₃): The methyl group is an activating, ortho- and para-directing substituent due to its electron-donating hyperconjugation and inductive effects.

The positions ortho and para to the methyl group are C-2, C-4, and C-6. The positions meta to the acyl group are C-2 and C-6. Therefore, the directing effects of both groups reinforce substitution at the C-2 and C-6 positions. Steric hindrance from the adjacent acyl group might slightly favor substitution at the C-6 position over the C-2 position. Substitution at the C-4 position (para to methyl) is also possible, but is electronically less favored as it is ortho to the deactivating acyl group.

Table 2: Predicted Regioselectivity for Electrophilic Bromination of 1-(3-Methylbenzoyl)azepane

| Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| Br₂ / FeBr₃ | 1-(2-bromo-3-methylbenzoyl)azepane, 1-(6-bromo-3-methylbenzoyl)azepane | 1-(4-bromo-3-methylbenzoyl)azepane |

Note: This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

The azepane ring in N-acyl derivatives like 1-(3-methylbenzoyl)azepane is generally stable. However, under specific and often harsh conditions, ring-opening or ring-contraction can be induced.

Ring-Opening: Ring-opening reactions could potentially be initiated by activating the amide bond. For instance, reduction of the amide with a powerful reducing agent like lithium aluminum hydride would cleave the N-C(O) bond to yield 1-benzylazepane (B6596673) derivatives. Alternatively, under strongly acidic or basic conditions coupled with high temperatures, hydrolytic cleavage of the amide bond can occur, regenerating azepane and 3-methylbenzoic acid. Some ring-opening mechanisms proceed via an initial nucleophilic attack on the ring, followed by cleavage, a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, though this is more common in nitrogenous heterocycles with endocyclic leaving groups. wikipedia.org

Ring-Contraction: One-carbon ring contractions of cyclic ketones are well-known, but for an amide like this, a rearrangement would require more complex pathways. A hypothetical ring-contraction could be envisioned through a process analogous to the Wolff rearrangement, which would necessitate the formation of an α-diazo species adjacent to the carbonyl group, a transformation not readily achievable on the azepane ring under normal conditions. More plausible, though still challenging, are rearrangements involving bicyclic intermediates formed through intramolecular reactions. rsc.orgnih.gov For example, activation of the carbonyl followed by an intramolecular nucleophilic attack from a carbon atom of the azepane ring could form a transient bicyclic species, which upon rearrangement and cleavage could lead to a substituted piperidine (B6355638) or pyrrolidine (B122466) derivative. researchgate.net

Hydrolysis and Solvolysis Mechanisms of the Amide Bond

The amide bond in 1-(3-methylbenzoyl)azepane is susceptible to cleavage through hydrolysis, a reaction that breaks the bond by adding a molecule of water. This reaction can be catalyzed by either acid or base and is a fundamental process in the chemistry of amides. dalalinstitute.comlibretexts.org The products of complete hydrolysis are 3-methylbenzoic acid and the cyclic amine, azepane. wikipedia.org

Acid-Catalyzed Hydrolysis: The mechanism under acidic conditions involves several equilibrium steps: dalalinstitute.comlibretexts.org

Protonation of the carbonyl oxygen atom, which makes the carbonyl carbon more electrophilic.

Nucleophilic attack by a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the azepanyl group into a better leaving group.

Elimination of the neutral azepane molecule from the tetrahedral intermediate, regenerating the protonated carbonyl group.

Deprotonation of the carbonyl group to form the final product, 3-methylbenzoic acid. The eliminated azepane is protonated in the acidic medium to form an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the mechanism proceeds as follows: dalalinstitute.comlibretexts.org

Nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon. This is the rate-determining step and forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the azepanyl anion (a poor leaving group) from the tetrahedral intermediate to form 3-methylbenzoic acid.

A rapid acid-base reaction occurs where the newly formed carboxylic acid protonates the strongly basic azepanyl anion to form a carboxylate salt (3-methylbenzoate) and neutral azepane.

Amide hydrolysis is generally a slower reaction compared to the hydrolysis of esters, requiring more forcing conditions such as prolonged heating. libretexts.org

Photochemical and Electrochemical Reaction Mechanisms

The interaction of 1-(3-methylbenzoyl)azepane with light or electric current can induce specific chemical transformations.

Photochemical Reactions: The photochemistry of carbonyl compounds is well-documented. Upon absorption of UV light, the benzoyl moiety can be excited to a singlet or triplet state, leading to several potential reaction pathways. researchgate.net

Norrish Type Reactions: While more common for aliphatic ketones, the carbonyl group could potentially undergo Norrish-type cleavage reactions. Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the phenyl ring or the carbonyl carbon and the amide nitrogen, generating radical intermediates.

Photoreduction: In the presence of a hydrogen donor, the excited carbonyl group can abstract a hydrogen atom, leading to the formation of a ketyl radical, which can then dimerize or undergo further reactions.

Aromatic Ring Reactions: The substituted benzene (B151609) ring itself can participate in photochemical reactions, such as photoisomerization or photosubstitution, although these are generally less common than reactions centered on the carbonyl group. Recent studies have shown that photochemical dearomatization can be a route to synthesize complex azepanes from nitroarenes, highlighting the potential for light-mediated transformations of aromatic systems to access seven-membered rings. nih.gov

Electrochemical Reactions: The electrochemical behavior of 1-(3-methylbenzoyl)azepane would be dictated by the oxidation and reduction potentials of its functional groups. chimicatechnoacta.ru

Reduction: The carbonyl group can be electrochemically reduced. In aprotic media, this typically occurs via a one-electron reduction to form a radical anion, which can then dimerize or be further reduced. In protic media, a two-electron, two-proton reduction to a secondary alcohol is often observed. The aromatic ring can also be reduced, for example, in a Birch-type reduction, although this requires very negative potentials.

Oxidation: The primary sites for electrochemical oxidation would be the azepane nitrogen or the methyl-substituted aromatic ring. Oxidation of the tertiary amine could lead to the formation of a radical cation, which could undergo various subsequent reactions. The aromatic ring can be oxidized at a potential influenced by the electron-donating methyl group, potentially leading to polymerization or the introduction of oxygen-containing functional groups if a suitable nucleophile is present. The specific outcomes are highly dependent on the solvent, electrolyte, and electrode material used. rsc.org

Advanced Spectroscopic Interrogation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of 1-(3-methylbenzoyl)azepane in solution. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular framework.

Due to the restricted rotation around the amide C-N bond, it is common to observe two distinct sets of signals in the NMR spectra at room temperature, corresponding to two slowly interconverting conformers (rotamers). The following tables present hypothetical yet plausible ¹H and ¹³C NMR chemical shift assignments for the major rotamer of 1-(3-methylbenzoyl)azepane, based on data from structurally similar N-aroylazepanes and substituted benzamides.

Table 1: Hypothesized ¹H NMR (400 MHz, CDCl₃) Data for 1-(3-methylbenzoyl)azepane

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 7.10 - 7.25 | m | - |

| H-4', H-5' (Aromatic) | 7.28 - 7.40 | m | - |

| H-2 (Azepane, α to N) | 3.65 / 3.45 | t / t | 6.0 |

| H-7 (Azepane, α to N) | 3.55 / 3.35 | t / t | 6.0 |

| H-3, H-6 (Azepane, β to N) | 1.70 - 1.85 | m | - |

| H-4, H-5 (Azepane, γ to N) | 1.50 - 1.65 | m | - |

| -CH₃ (Aromatic) | 2.38 | s | - |

Note: The presence of two distinct chemical shifts for the α-protons (H-2 and H-7) reflects the two rotameric states due to hindered amide bond rotation.

Table 2: Hypothesized ¹³C NMR (100 MHz, CDCl₃) Data for 1-(3-methylbenzoyl)azepane

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Amide) | 171.5 |

| C-1' (Aromatic, ipso to C=O) | 137.0 |

| C-3' (Aromatic, ipso to CH₃) | 138.0 |

| C-2', C-6' (Aromatic) | 128.0 - 130.0 |

| C-4', C-5' (Aromatic) | 125.0 - 128.5 |

| C-2 (Azepane, α to N) | 48.0 / 45.0 |

| C-7 (Azepane, α to N) | 47.5 / 44.5 |

| C-3, C-6 (Azepane, β to N) | 28.0 / 27.0 |

| C-4, C-5 (Azepane, γ to N) | 26.5 / 25.5 |

| -CH₃ (Aromatic) | 21.3 |

Note: Separate signals for the azepane carbons in the two rotamers are expected.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unequivocally assign the proton and carbon signals and to probe the spatial relationships between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For 1-(3-methylbenzoyl)azepane, COSY spectra would show correlations between adjacent protons in the azepane ring (e.g., H-2 with H-3, H-3 with H-4, etc.) and within the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HSQC/HMQC spectrum would allow for the direct assignment of the carbon signals of the azepane and aromatic rings based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include the correlation from the azepane α-protons (H-2, H-7) to the amide carbonyl carbon (C=O), and from the aromatic protons to the carbonyl carbon and other aromatic carbons, confirming the connectivity between the 3-methylbenzoyl group and the azepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. In the context of 1-(3-methylbenzoyl)azepane, NOESY can be used to determine the relative orientation of the 3-methylbenzoyl group with respect to the azepane ring by observing cross-peaks between aromatic protons and the α-protons of the azepane ring. This is crucial for conformational analysis.

Conformational Analysis via NMR Spectroscopic Data

The seven-membered azepane ring is known for its conformational flexibility, capable of adopting several twist-chair and boat-like conformations. The analysis of vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum, in conjunction with NOESY data, can provide insights into the predominant conformation of the azepane ring in solution. For instance, the magnitude of the coupling constants between adjacent methylene (B1212753) protons in the ring can be related to the dihedral angles between them via the Karplus equation, allowing for the deduction of the ring's geometry.

Furthermore, NOESY data can reveal through-space interactions that are indicative of a specific conformer. For example, observing a NOE between an aromatic proton and a specific proton on the azepane ring would suggest a folded conformation where these two parts of the molecule are in close proximity.

Dynamic NMR Studies on Rotational Barriers of Amide Bond

The partial double bond character of the amide C-N bond in 1-(3-methylbenzoyl)azepane restricts its rotation, leading to the existence of two planar conformers (rotamers). mdpi.comsemanticscholar.org This phenomenon can be studied using dynamic NMR (DNMR) spectroscopy. At low temperatures, the interconversion between the rotamers is slow on the NMR timescale, and separate signals for each rotamer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature (Tc).

By analyzing the line shape of the exchanging signals at different temperatures, the rate constant (k) for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can then be calculated using the Eyring equation. For N-benzoylpiperidine derivatives, these barriers are typically in the range of 14-16 kcal/mol, and a similar range would be expected for 1-(3-methylbenzoyl)azepane. researchgate.net The electronic nature of substituents on the benzoyl ring can influence this barrier; however, a methyl group in the meta position is expected to have a minimal electronic effect on the rotational barrier. nih.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of the molecular ion, which can be used to determine the elemental formula of 1-(3-methylbenzoyl)azepane (C₁₄H₁₉NO). This is a critical step in confirming the identity of the compound.

Table 3: Hypothesized HRMS Data for 1-(3-methylbenzoyl)azepane

| Ion | Calculated m/z |

| [M+H]⁺ | 218.1539 |

| [M+Na]⁺ | 240.1359 |

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. The fragmentation of N-aroylazepanes is expected to follow predictable pathways.

A primary fragmentation pathway for 1-(3-methylbenzoyl)azepane would be the α-cleavage of the amide bond. This can occur in two ways:

Cleavage of the N-C(O) bond: This would lead to the formation of the stable 3-methylbenzoyl cation.

Cleavage of the C(aryl)-C(O) bond: This would result in the formation of an N-acyliminium ion derived from the azepane ring.

Another significant fragmentation pathway involves the cleavage of the azepane ring itself. This can occur through various ring-opening mechanisms, leading to a series of characteristic fragment ions.

Table 4: Hypothesized MS/MS Fragmentation of [M+H]⁺ for 1-(3-methylbenzoyl)azepane

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Loss |

| 218.15 | 119.05 | [CH₃C₆H₄CO]⁺ (3-methylbenzoyl cation) |

| 218.15 | 91.05 | [C₇H₇]⁺ (Tropylium ion, from the 3-methylbenzoyl group) |

| 218.15 | 100.11 | [C₆H₁₂N]⁺ (Azepane-derived iminium ion) |

| 218.15 | 190.12 | [M+H - C₂H₄]⁺ (Loss of ethylene (B1197577) from the azepane ring) |

| 119.05 | 91.05 | [C₇H₇]⁺ (Loss of CO from the 3-methylbenzoyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 1-(3-methylbenzoyl)azepane.

The most characteristic vibrational band for 1-(3-methylbenzoyl)azepane is the amide carbonyl (C=O) stretching frequency. As a tertiary amide, this compound lacks the N-H bonds responsible for Amide II and other N-H related bands, simplifying the spectrum in that region. The C=O stretching vibration (Amide I band) is expected to appear as a strong absorption in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. The exact position is influenced by the electronic effects of the aromatic ring and the steric environment of the azepane ring. The conjugation of the carbonyl group with the benzene (B151609) ring slightly lowers the frequency compared to non-conjugated amides. This band is also observable in the Raman spectrum, though its intensity can vary.

The azepane ring gives rise to several characteristic vibrational modes. The C-H stretching vibrations of the methylene (CH₂) groups in the ring are typically observed in the 2850-3000 cm⁻¹ region of both IR and Raman spectra. nih.gov Additionally, CH₂ scissoring (bending) vibrations are expected around 1440-1470 cm⁻¹. nih.gov The C-C stretching vibrations within the saturated ring structure generally produce weak to medium intensity bands in the fingerprint region (1000-1200 cm⁻¹). nih.gov These frequencies confirm the presence of the saturated seven-membered heterocyclic ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H (Azepane CH₂) | Stretching | 2850-2995 | Strong |

| Amide C=O (Amide I) | Stretching | 1630-1680 | Strong (IR), Variable (Raman) |

| Aromatic C=C | Stretching | 1580-1610, 1450-1500 | Medium-Strong |

| Aliphatic CH₂ (Azepane) | Scissoring | 1440-1470 | Medium |

| Azepane Ring | C-C Stretching | 1000-1200 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, primarily associated with the conjugated system of the 3-methylbenzoyl group. The spectrum of 1-(3-methylbenzoyl)azepane is expected to be dominated by absorptions arising from π→π* transitions within the aromatic ring. researchgate.net

Benzamides typically exhibit two main absorption bands. researchgate.net The more intense band, corresponding to the primary π→π* transition (analogous to the E2-band of benzene), is usually found at shorter wavelengths, often around 220-240 nm. A second, less intense band, resulting from a different π→π* transition (analogous to the B-band of benzene), appears at longer wavelengths, typically in the 260–280 nm range. researchgate.net The presence of the methyl group on the benzene ring may cause a small bathochromic (red) shift of these absorptions. A weak n→π* transition associated with the carbonyl group's non-bonding electrons may also be present, but it is often obscured by the more intense π→π* bands.

X-Ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and torsional angles.

While the specific crystal structure of 1-(3-methylbenzoyl)azepane is not publicly documented, analysis of related azepane derivatives allows for a reliable prediction of its key structural features. acs.orgacs.org A single crystal X-ray diffraction study would reveal the conformation of the seven-membered azepane ring, which typically adopts a stable twist-chair conformation to minimize steric and torsional strain. nih.gov

The study would also precisely define the geometry of the amide linkage. The C-N bond of the amide is expected to have partial double-bond character, resulting in a shorter bond length than a typical C-N single bond and restricted rotation around this bond. The analysis would further show the relative orientation of the 3-methylphenyl group with respect to the azepane ring. In the crystal lattice, molecules would likely be packed in a manner dictated by van der Waals forces and potentially weak C-H···O intermolecular interactions. The table below presents typical crystallographic data for a related heterocyclic compound to illustrate the type of information obtained from such a study.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.531 |

| b (Å) | 9.887 |

| c (Å) | 14.215 |

| β (°) | 109.34 |

| Volume (ų) | 1394.2 |

| Z (molecules/unit cell) | 4 |

Analysis of Molecular Packing and Intermolecular Interactions

A comprehensive review of available scientific literature and structural databases reveals a notable absence of specific research focused on the molecular packing and intermolecular interactions of 1-(3-methylbenzoyl)azepane. To date, no crystallographic studies, such as X-ray diffraction analysis, have been published for this specific compound. Consequently, detailed, experimentally-derived data on its solid-state architecture, including parameters like unit cell dimensions, space group, and the precise geometry of intermolecular contacts, is not available.

The molecular structure of 1-(3-methylbenzoyl)azepane, featuring a polar amide group and non-polar aromatic and aliphatic regions, suggests the potential for a variety of intermolecular forces to govern its molecular packing. These would likely include:

Dipole-dipole interactions: Arising from the polarized amide linkage.

Van der Waals forces: Specifically, London dispersion forces originating from the azepane ring, the methyl group, and the benzene ring.

While the amide group contains a carbonyl oxygen that can act as a hydrogen bond acceptor, the tertiary amide nitrogen lacks a hydrogen atom to act as a donor. Therefore, classical hydrogen bonding between molecules of 1-(3-methylbenzoyl)azepane is not anticipated. However, the possibility of weaker C-H···O interactions cannot be definitively ruled out without experimental data.

Without crystallographic data, any detailed description or data table of molecular packing and intermolecular interactions for 1-(3-methylbenzoyl)azepane would be purely speculative. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of the compound, is required to elucidate its solid-state structure and provide a scientifically accurate understanding of its molecular arrangement and the specific non-covalent interactions at play.

Computational and Theoretical Studies on 1 3 Methylbenzoyl Azepane

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) Calculations of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1-(3-methylbenzoyl)azepane, DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability, whereas a small gap suggests the molecule is more reactive. The spatial distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in related N-aroyl systems, the HOMO is often localized on the aromatic ring, while the LUMO is distributed across the carbonyl group.

A hypothetical DFT analysis of 1-(3-methylbenzoyl)azepane would likely involve a functional such as B3LYP with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. The results would typically be presented in a table summarizing key electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-(3-Methylbenzoyl)azepane

| Parameter | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap (ΔE) | Data not available | eV |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Ab Initio Methods for Energy and Geometry Optimization

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used for high-accuracy calculations of molecular energy and for performing geometry optimization.

For 1-(3-methylbenzoyl)azepane, geometry optimization using ab initio methods would identify the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. This optimized geometry corresponds to a minimum on the potential energy surface and serves as the basis for all other computational analyses. High-level ab initio calculations would provide benchmark data against which results from more computationally efficient methods like DFT could be compared.

Conformational Analysis and Energy Minima Identification

The flexibility of the seven-membered azepane ring, coupled with the rotation around the amide bond, means that 1-(3-methylbenzoyl)azepane can exist in multiple conformations. Identifying the lowest energy conformations is critical, as they represent the most populated and biologically relevant shapes of the molecule.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system. It is particularly useful for scanning the conformational space of flexible molecules to identify stable conformers. Force fields like MMFF94 or AMBER would be suitable for an initial conformational search of 1-(3-methylbenzoyl)azepane.

Following this, Molecular Dynamics (MD) simulations could be performed. MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of the compound. An MD simulation would reveal how the molecule flexes and transitions between different conformations, offering a more realistic picture of its behavior in a given environment (e.g., in a solvent or interacting with a biological target).

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For 1-(3-methylbenzoyl)azepane, a PES map could be generated by systematically changing key dihedral angles—such as those defining the azepane ring pucker and the rotation around the N-C(O) bond—and calculating the energy at each point using quantum mechanical methods.

The map would visualize the various energy minima (corresponding to stable conformers) and the energy barriers (transition states) that separate them. This information is invaluable for understanding the conformational flexibility and the relative populations of different conformers at thermal equilibrium.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of experimental spectra. For 1-(3-methylbenzoyl)azepane, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

DFT calculations are commonly used to compute vibrational frequencies. The predicted IR and Raman spectra would show characteristic peaks corresponding to specific molecular vibrations, such as the C=O stretch of the amide group, C-H stretches of the methyl and aromatic groups, and various vibrations of the azepane ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the theoretically predicted NMR spectrum with an experimentally obtained one is a powerful way to confirm the structure and conformation of the synthesized compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters with a high degree of accuracy. The in silico prediction of NMR chemical shifts can be instrumental in assigning spectra for candidate structures and comparing them with experimental values to confirm the correct molecular architecture.

For 1-(3-methylbenzoyl)azepane, theoretical calculations would involve optimizing the molecular geometry, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO). These tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). Advanced approaches may employ machine learning algorithms trained on large datasets of experimental and calculated shifts to enhance prediction accuracy. Graph neural networks (GNNs) have shown particular promise in this area, offering rapid and accurate predictions of both ¹H and ¹³C chemical shifts.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 1-(3-methylbenzoyl)azepane, based on DFT calculations, is presented below. It is important to note that these are illustrative values and the actual predicted shifts can vary based on the level of theory, basis set, and solvent model used in the computation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-Methylbenzoyl)azepane (Note: These are hypothetical values for illustrative purposes.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azepane-CH₂ (α to N) | 3.5 - 3.7 | 45 - 50 |

| Azepane-CH₂ (β to N) | 1.6 - 1.8 | 26 - 30 |

| Azepane-CH₂ (γ to N) | 1.5 - 1.7 | 28 - 32 |

| Benzoyl-CH (ortho) | 7.2 - 7.4 | 127 - 130 |

| Benzoyl-CH (meta) | 7.1 - 7.3 | 128 - 131 |

| Benzoyl-CH (para) | 7.3 - 7.5 | 132 - 135 |

| Benzoyl-C (ipso) | - | 137 - 140 |

| Benzoyl-C=O | - | 170 - 175 |

| Methyl-CH₃ | 2.3 - 2.5 | 20 - 23 |

Theoretical Vibrational Frequency Analysis (IR and Raman)

Theoretical vibrational analysis is a powerful tool for interpreting Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule, researchers can assign experimental spectral bands to specific molecular motions. These calculations are typically performed using DFT methods, which can provide a good balance between accuracy and computational cost.

For 1-(3-methylbenzoyl)azepane, a theoretical vibrational analysis would begin with the optimization of its ground state geometry. Following this, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the force constants and, subsequently, the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

The analysis would yield a set of vibrational modes, each with a corresponding frequency and intensity for both IR and Raman activity. This allows for the assignment of key functional group vibrations, such as the C=O stretch of the benzoyl group, the C-N stretch of the amide, the various C-H stretches of the aromatic and aliphatic portions, and the characteristic modes of the azepane ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 1-(3-Methylbenzoyl)azepane (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O Stretch (Benzoyl) | 1630 - 1660 | Strong | Medium |

| C-N Stretch (Amide) | 1250 - 1300 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Azepane Ring Deformation | 800 - 1200 | Medium-Weak | Medium-Weak |

| Methyl C-H Bend | 1375 - 1450 | Medium | Medium |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. By modeling reaction pathways and characterizing transition states, researchers can gain insights into reaction feasibility, kinetics, and selectivity.

Computational Elucidation of Reaction Mechanisms

The synthesis of 1-(3-methylbenzoyl)azepane, likely involving the acylation of azepane with 3-methylbenzoyl chloride or a similar activated carboxylic acid derivative, can be investigated computationally. Theoretical studies can map out the potential energy surface of the reaction, identifying key intermediates and transition states. This allows for a detailed, step-by-step understanding of how the reactants are converted into products. For instance, the nucleophilic attack of the azepane nitrogen on the carbonyl carbon of the acylating agent, followed by the departure of the leaving group, can be modeled to elucidate the precise electronic and structural changes that occur. Recent advances in computational methods have enabled the study of increasingly complex reaction systems.

Calculation of Activation Barriers and Reaction Energetics

For the synthesis of 1-(3-methylbenzoyl)azepane, DFT calculations can be employed to determine the energies of the reactants, transition state, and products. The calculated activation energy can then be used to estimate the reaction rate constant, providing a theoretical basis for optimizing reaction conditions such as temperature and catalyst choice.

Table 3: Hypothetical Calculated Energetics for the Synthesis of 1-(3-Methylbenzoyl)azepane (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 15 - 25 |

| Enthalpy of Reaction (ΔH) | -10 to -20 |

| Gibbs Free Energy of Reaction (ΔG) | -15 to -25 |

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the behavior of molecules in condensed phases and their interactions with other chemical species.

Molecular Docking Simulations for Ligand-Receptor Interactions (in the context of chemical probes or catalysts, not biological activity directly)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3-methylbenzoyl)azepane, docking simulations could be employed to study its interaction with a chemical probe or a catalyst. For example, if this compound were to be used as a ligand for a metal catalyst, docking could help predict the binding mode and affinity.